Boc-Aminooxy-PEG2

Descripción general

Descripción

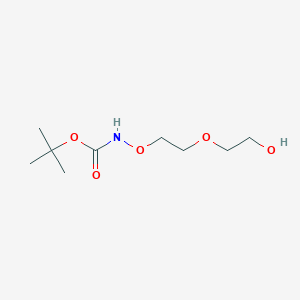

Boc-Aminooxy-PEG2: is a polyethylene glycol (PEG) derivative containing a tert-butoxycarbonyl (Boc)-protected aminooxy group and an alcohol group. The hydrophilic PEG spacer increases solubility in aqueous media. The protected aminooxy group can be deprotected under mild acidic conditions and then can react with an aldehyde or ketone group to form a stable oxime linkage . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Aminooxy-PEG2 typically involves the following steps:

Protection of the Aminooxy Group: The aminooxy group is protected with a Boc group to prevent unwanted reactions during subsequent steps.

PEGylation: The protected aminooxy compound is then reacted with a PEG derivative to introduce the PEG spacer.

Introduction of the Alcohol Group:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of the starting materials are reacted under controlled conditions to ensure high yield and purity.

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the final product with high purity

Análisis De Reacciones Químicas

Types of Reactions: Boc-Aminooxy-PEG2 undergoes various chemical reactions, including:

Deprotection: The Boc-protected aminooxy group can be deprotected under mild acidic conditions to yield the free aminooxy group.

Oxime Formation: The free aminooxy group can react with aldehydes or ketones to form stable oxime linkages

Substitution Reactions: The hydroxyl group can undergo substitution reactions to introduce other functional groups.

Common Reagents and Conditions:

Deprotection: Mild acidic conditions, such as trifluoroacetic acid (TFA), are commonly used for deprotection.

Oxime Formation: Aldehydes or ketones are used as reactants, and the reaction is typically carried out in aqueous or organic solvents

Substitution Reactions: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.

Major Products:

Deprotected Aminooxy Compound: Obtained after deprotection of the Boc group.

Oxime Linkages: Formed by the reaction of the free aminooxy group with aldehydes or ketones

Substituted Derivatives: Formed by substitution reactions involving the hydroxyl group.

Aplicaciones Científicas De Investigación

Boc-Aminooxy-PEG2 has a wide range of scientific research applications, including:

Chemistry:

Bioconjugation: Used for the conjugation of biomolecules, such as proteins and peptides, through oxime linkages

Drug Delivery: The PEG spacer enhances solubility and stability, making it useful in drug delivery systems

Biology:

Protein Labeling: Used for labeling proteins with fluorescent dyes or other tags

Cell Surface Modification: Employed in modifying cell surfaces for various biological studies

Medicine:

Therapeutic Agents: Used in the development of therapeutic agents with improved pharmacokinetics and reduced immunogenicity

Diagnostic Tools: Utilized in the development of diagnostic tools for detecting specific biomolecules

Industry:

Mecanismo De Acción

The mechanism of action of Boc-Aminooxy-PEG2 involves the following steps:

Deprotection: The Boc-protected aminooxy group is deprotected under mild acidic conditions to yield the free aminooxy group.

Oxime Formation: The free aminooxy group reacts with aldehydes or ketones to form stable oxime linkages

Functionalization: The hydroxyl group can undergo further derivatization or replacement with other reactive functional groups.

Molecular Targets and Pathways:

Comparación Con Compuestos Similares

t-Boc-Aminooxy-PEG2-amine: Contains an amino group instead of an alcohol group.

t-Boc-Aminooxy-PEG3-alcohol: Contains a longer PEG spacer.

t-Boc-Aminooxy-PEG2-acid: Contains a carboxylic acid group instead of an alcohol group.

Uniqueness:

Hydroxyl Group: The presence of the hydroxyl group in Boc-Aminooxy-PEG2 allows for further derivatization or replacement with other reactive functional groups.

Solubility: The PEG spacer increases solubility in aqueous media, making it suitable for various applications

Versatility: The compound’s ability to form stable oxime linkages with aldehydes or ketones makes it highly versatile for bioconjugation and other applications

Actividad Biológica

Boc-Aminooxy-PEG2 is a specialized compound utilized in various biological and chemical applications, particularly in the field of bioconjugation. This article delves into its biological activity, including its mechanism of action, biochemical properties, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility. The compound features a Boc-protected aminooxy group that can be deprotected under mild acidic conditions, allowing for the formation of stable oxime linkages with biomolecules containing carbonyl groups (aldehydes and ketones) .

Molecular Formula

- Chemical Formula : C₁₁H₂₁N₃O₇

- Molecular Weight : Approximately 277.30 g/mol

The primary mechanism of action for this compound involves the formation of stable oxime linkages with carbonyl-containing biomolecules. The process can be summarized as follows:

- Deprotection : The Boc group is removed under mild acidic conditions.

- Reaction with Carbonyls : The exposed aminooxy group reacts with aldehydes or ketones to form stable oxime bonds.

- Bioconjugation : This reaction facilitates the attachment of biomolecules to surfaces or other molecules, enhancing the study of biological processes .

Biochemical Pathways

This compound plays a significant role in bioconjugation due to its chemoselectivity and hydrolytic stability . The hydrophilic nature of the PEG spacer increases solubility in aqueous environments, which is crucial for biological applications .

Cellular Effects

The compound influences various cellular processes, such as:

- Cell signaling pathways

- Gene expression

- Cellular metabolism

By forming stable oxime linkages, it can modulate biomolecule activity and alter cellular functions .

Applications in Research

This compound has several notable applications in research:

- Drug Delivery Systems : It serves as a linker to attach drugs to targeting moieties, enhancing pharmacokinetics and bioavailability.

- Synthesis of PROTACs : Used in the development of PROTAC (proteolysis-targeting chimera) linkers for targeted protein degradation .

- Bioconjugation Reactions : Facilitates the formation of stable conjugates with proteins and other biomolecules for various experimental purposes .

Study 1: Bioconjugation Efficiency

A study demonstrated that this compound efficiently conjugated to proteins via oxime bond formation, resulting in enhanced stability and functionality of the conjugates. The study highlighted the importance of optimizing reaction conditions to maximize yield and purity.

Study 2: Drug Delivery Enhancement

Research indicated that drug conjugates formed using this compound exhibited improved circulation times and therapeutic efficacy in vivo compared to unconjugated drugs. This was attributed to the PEG's ability to reduce renal clearance and enhance tissue penetration.

Comparative Analysis

| Property | This compound | Other PEG Derivatives |

|---|---|---|

| Solubility | High | Varies |

| Stability | High (due to oxime bonds) | Moderate |

| Bioconjugation Efficiency | High | Varies |

| Applications | Drug delivery, PROTACs | General bioconjugation |

Propiedades

IUPAC Name |

tert-butyl N-[2-(2-hydroxyethoxy)ethoxy]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO5/c1-9(2,3)15-8(12)10-14-7-6-13-5-4-11/h11H,4-7H2,1-3H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPZCGPKXSQMUKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901155108 | |

| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807503-86-1 | |

| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807503-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[2-(2-hydroxyethoxy)ethoxy]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901155108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.